2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine
Description
Properties
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-14(13-16-5-1-6-17-13)18-9-4-12(10-18)20-11-2-7-15-8-3-11/h1-3,5-8,12H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMRWOWFUQNSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine and pyrimidine rings. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Pyridine Ring: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the pyrrolidine ring.
Formation of the Pyrimidine Ring: This can be done through cyclization reactions involving nitriles and amidines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine, exhibit significant anticancer properties. These compounds are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, these compounds can effectively induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that similar compounds demonstrate selective inhibition against CDK4 and CDK6, which are often overexpressed in various cancers .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been noted that pyrimidine derivatives can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation .
Antimicrobial Activity
There is evidence suggesting that this compound exhibits antimicrobial properties. Compounds in this class have been evaluated for their efficacy against bacterial strains, showing potential as chemotherapeutic agents against infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues from Patent Literature (2019)
The 2019 patent publication highlights quinoline-based analogs sharing the pyridin-4-yloxy substituent, albeit in distinct structural contexts:
- N-(3-cyano-4-(3-éthynylphénylamino)-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide: Features a quinoline core with a pyridin-4-yloxy group at the 7-position, coupled with a piperidine-acetamide side chain .
- N-(4-(4-(benzyloxy)phénylamino)-3-cyano-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide: Includes a benzyloxy-phenylamino group, enhancing lipophilicity compared to the target compound .
Key Differences :
- Substituent Positioning : The pyridin-4-yloxy group in the target compound is attached to pyrrolidine rather than directly to the aromatic core, influencing conformational flexibility.
Pyridine Derivatives from Catalogs (2017)
The 2017 catalog lists pyridine derivatives with functional groups relevant to medicinal chemistry:
- tert-Butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate : Contains a propargyl alcohol side chain and a tert-butyl carbonate group, offering distinct reactivity compared to the target compound’s pyrrolidine-carbonyl linkage .
- 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine : Features a trimethylsilyl-protected ethynyl group, which may enhance stability during synthesis .
Key Differences :
- Backbone Complexity : The pyrrolidine-pyrimidine system in the target compound introduces a sp³-hybridized nitrogen, which could enhance stereochemical diversity.
Data Table: Structural and Molecular Comparison
*Abbreviated for clarity; full name in Section 2.1.
Discussion of Research Implications
- Pharmacokinetics: The pyrimidine core in the target compound may offer improved metabolic stability over quinoline analogs due to reduced aromatic surface area .
- Synthetic Accessibility : The absence of halogen or silicon groups in the target compound simplifies synthesis compared to derivatives in and .
- Binding Interactions: The pyrrolidine-carbonyl linkage could facilitate hydrogen bonding with kinase targets, a feature absent in rigid quinoline-based structures .
Biological Activity
2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a pyridine ring, and a pyrimidine moiety, which contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound involves its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various therapeutic effects. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting anti-inflammatory and anti-cancer effects .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.29 ± 0.58 |
| HeLa | 3.72 ± 0.91 |
| MCF-7 | 9.23 ± 0.56 |
These results indicate that the compound may be more effective than established treatments such as Golvatinib .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Inhibition of pro-inflammatory cytokines such as TNFα and IL-17 was observed, with significant reductions noted in cellular assays. The structure–activity relationship indicated that modifications to the pyrimidine scaffold enhanced its inhibitory potency against inflammation-related pathways .
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : A study reported that derivatives of pyrimidine compounds could inhibit enzymes like GARFTase, crucial in purine biosynthesis, leading to reduced tumor cell proliferation .
- Molecular Docking Studies : Molecular docking simulations have shown that the compound effectively binds to target enzymes, suggesting a mechanism by which it exerts its biological effects .
- Synthesis and Evaluation : Various synthetic routes have been developed to optimize yield and bioactivity of this compound. These include cyclization reactions and nucleophilic substitutions using environmentally friendly solvents such as DMF.
Q & A
Basic: What synthetic routes are commonly employed for 2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine, and what are the critical reaction conditions?
Answer:
The synthesis typically involves coupling pyrrolidine derivatives with pyrimidine precursors. For analogous compounds, reactions under anhydrous conditions (e.g., dichloromethane as solvent) with bases like NaOH are critical for deprotonation and nucleophilic substitution . Purification via column chromatography and recrystallization ensures ≥99% purity. Key steps include controlled temperature (0–25°C) to minimize side reactions and precise stoichiometry of reagents. For example, similar pyrrolidine-pyrimidine hybrids require sequential protection/deprotection of reactive sites to avoid undesired cross-reactivity .
Basic: Which spectroscopic techniques are used to confirm the structure of this compound, and what spectral markers are indicative of its functional groups?
Answer:
- 1H/13C NMR : The pyridin-4-yloxy group shows characteristic aromatic protons at δ 8.3–8.5 ppm (pyridine ring) and δ 4.5–5.0 ppm for the pyrrolidine oxygen-linked protons. The pyrimidine carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) with a mass accuracy <5 ppm. Fragment ions at m/z corresponding to pyrrolidine and pyrimidine moieties validate the scaffold .
- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) confirm the carbonyl and ether linkages .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential respiratory hazards (H315-H319 codes for skin/eye irritation) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture (P403+P233 guidelines) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced: How can researchers optimize the synthetic yield of this compound during scale-up from milligram to gram quantities?
Answer:
- Solvent Optimization : Replace dichloromethane with THF or DMF for better solubility of intermediates. For example, THF increased yields by 15% in similar pyrrolidine couplings .
- Catalysis : Use Pd/C or CuI to accelerate coupling reactions, reducing reaction time from 24h to 6h .
- Temperature Control : Gradual heating (e.g., 40°C) minimizes decomposition of heat-sensitive intermediates .
- Workflow Efficiency : Implement flow chemistry for continuous purification, reducing batch-to-batch variability .
Advanced: How do structural modifications at the pyrrolidine or pyrimidine moieties influence bioactivity?
Answer:
- Pyrrolidine Modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the pyrrolidine nitrogen enhances binding affinity to kinase targets (e.g., IC50 improvements from 250 nM to 50 nM in kinase assays) .
- Pyrimidine Substitutions : Replacing pyrimidine with pyridine-dione (as in ) reduces cytotoxicity but increases metabolic stability in hepatic microsomal assays .
- Steric Effects : Bulkier substituents on the pyridin-4-yloxy group (e.g., isopropyl vs. methyl) can block off-target interactions, improving selectivity .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize inter-lab variability .
- Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical discrepancies .
Advanced: What computational approaches predict the reactivity of this compound in different solvent systems?
Answer:
- Density Functional Theory (DFT) : Calculate solvation energies (ΔG_solv) to rank solvent compatibility. For example, water (ΔG_solv = −15 kcal/mol) vs. acetonitrile (ΔG_solv = −8 kcal/mol) .
- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks to identify solvents that stabilize transition states (e.g., DMSO stabilizes pyrrolidine intermediates via H-bonding) .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
